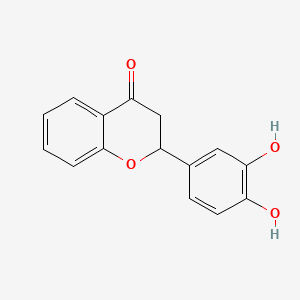
2-(3,4-Dihydroxyphenyl)chroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxyphenyl)chroman-4-one: is a heterocyclic compound belonging to the chromanone family. It is characterized by a benzene ring fused to a dihydropyran ring, with hydroxyl groups attached to the phenyl ring. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry for the synthesis of novel therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Michael Addition: Acrylonitrile is added to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or amine-substituted compounds.
Applications De Recherche Scientifique
Chemistry: 2-(3,4-Dihydroxyphenyl)chroman-4-one is used as a precursor in the synthesis of various heterocyclic compounds with potential pharmacological activities .
Biology: The compound exhibits antioxidant properties and is studied for its role in protecting cells from oxidative stress .
Medicine: It has shown potential in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders due to its anti-inflammatory and antiproliferative activities .
Industry: The compound is used in the development of new materials with specific chemical properties, such as UV absorbers and stabilizers .
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)chroman-4-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Additionally, it targets specific enzymes and receptors involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the hydroxyl groups on the phenyl ring but shares the core structure.
Flavanone: Similar structure but with a different arrangement of hydroxyl groups.
Isoflavone: Contains a similar core but with variations in the position of the phenyl ring.
Uniqueness: 2-(3,4-Dihydroxyphenyl)chroman-4-one is unique due to the presence of hydroxyl groups on the phenyl ring, which contribute to its enhanced antioxidant and anti-inflammatory activities compared to other chromanone derivatives .
Propriétés
Numéro CAS |
6563-37-7 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-7,15-16,18H,8H2 |
Clé InChI |
LHARPARLCDEZDK-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


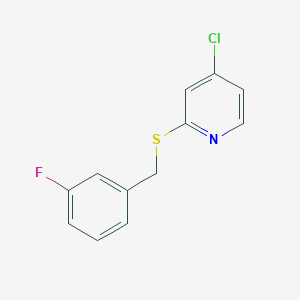
![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)
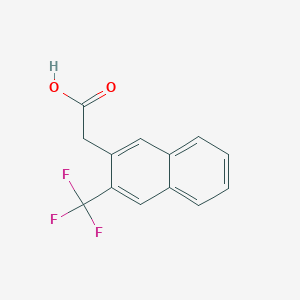


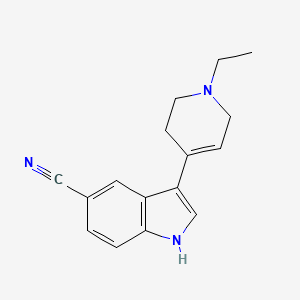
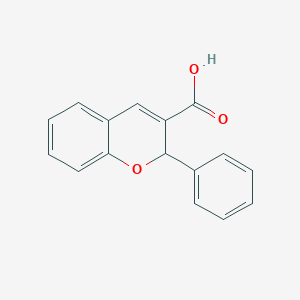
![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
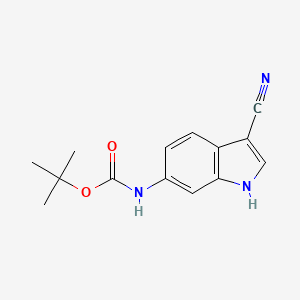
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
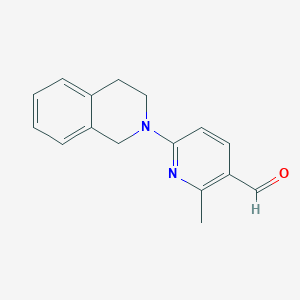
![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)
